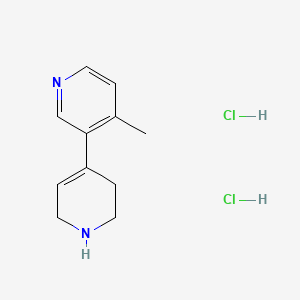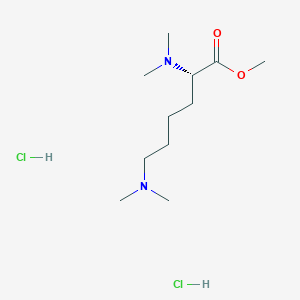
Dihydrochlorure de 4-méthyl-3-(1,2,3,6-tétrahydropyridin-4-yl)pyridine
Vue d'ensemble
Description
4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2 and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en neurosciences
Ce composé a été utilisé en neurosciences pour explorer les maladies neurodégénératives. Sa structure est similaire à celle du MPTP, une neurotoxine utilisée pour induire la maladie de Parkinson chez les modèles animaux. Cette similarité suggère des applications potentielles dans l’étude des stratégies neuroprotectrices et la compréhension des mécanismes de la neurodégénérescence .
Pharmacologie
En pharmacologie, la partie tétrahydropyridine présente dans ce composé est intéressante en raison de ses propriétés anti-inflammatoires et anticancéreuses potentielles. Des recherches ont porté sur la synthèse de dérivés de THP et l’étude de leurs relations structure-activité pour développer de nouveaux agents thérapeutiques .
Biochimie
Du point de vue biochimique, la capacité du composé à être métabolisé en métabolites actifs pouvant provoquer un stress oxydatif est importante. Cette propriété est essentielle pour étudier les dommages oxydatifs et la réponse de l’organisme à ce stress au niveau moléculaire .
Biologie moléculaire
Les interactions du composé avec diverses voies moléculaires, en particulier celles impliquant les récepteurs nicotiniques de l’acétylcholine, présentent un intérêt en biologie moléculaire. Ces interactions pourraient fournir des informations sur le développement de nouveaux médicaments ciblant ces récepteurs.
Chimie médicinale
En chimie médicinale, les caractéristiques structurales du composé sont précieuses pour la conception de médicaments. Sa structure bipyridine, combinée au cycle tétrahydropyridine, offre un squelette pour développer des composés ayant des activités pharmacologiques spécifiques .
Synthèse chimique
Le composé sert de bloc de construction en synthèse chimique, permettant la création de molécules complexes. Sa réactivité et la présence de plusieurs groupes fonctionnels en font un réactif polyvalent pour la construction de nouvelles entités chimiques ayant des activités biologiques potentielles .
Propriétés
IUPAC Name |
4-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXBSBOYFXQMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)



![2-[Benzyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1448098.png)





![2-[2-(3-Buten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)
